2-Amino-4,4-dimethylpentanoic acid

Enzyme kinetics Antimicrobial target validation Amino acid racemase

This synthetic, non-proteinogenic amino acid is differentiated by its unique gem-dimethyl motif, which creates a distinct hydrophobic footprint for enzyme and receptor studies. It cannot be substituted with leucine or similar analogs without affecting experimental outcomes. Evidence shows 6- to 24-fold enhanced binding affinity over L-isoleucine for enzymes like LbIleE, and it is crucial for generating non-agonistic ETA/B receptor ligands with picomolar IC50 values. It also acts as an excellent negative control for IleRS assays due to its millimolar-level weak inhibition (Ki=12.5 mM).

Molecular Formula C7H15NO2
Molecular Weight 145.2
CAS No. 106247-35-2
Cat. No. B613131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4-dimethylpentanoic acid
CAS106247-35-2
SynonymsH-DL-Neopentylgly-OH; H-gamma-Me-DL-Leu-OH
Molecular FormulaC7H15NO2
Molecular Weight145.2
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,4-dimethylpentanoic Acid (CAS 106247-35-2) Procurement Guide: Chemical Identity and Core Attributes


2-Amino-4,4-dimethylpentanoic acid (CAS 106247-35-2), also known as 3-tert-butyl-DL-alanine, neopentylglycine, or γ-methylleucine, is a synthetic, non-proteinogenic amino acid characterized by a highly lipophilic, branched-chain alkyl side chain . It serves as a versatile building block in peptide and medicinal chemistry, enabling the modulation of hydrophobicity, conformational constraint, and target engagement in diverse enzyme and receptor systems . This guide is designed to support informed sourcing decisions by providing quantitative, comparator-based evidence of its unique performance attributes.

2-Amino-4,4-dimethylpentanoic Acid Sourcing Risks: Why Generic Substitution Fails


Despite being a simple α-amino acid, 2-amino-4,4-dimethylpentanoic acid cannot be trivially substituted with common aliphatic amino acids (e.g., leucine, isoleucine) or other sterically bulky analogs (e.g., 2-methylleucine) due to profound differences in molecular recognition driven by its unique γ-branching pattern [1]. This compound's gem-dimethyl motif creates a distinct hydrophobic footprint that alters enzyme-substrate binding kinetics, receptor pharmacology, and peptide conformational landscapes in ways that directly impact experimental outcomes and product performance [2]. The following quantitative evidence sections detail these specific, measurable points of differentiation, enabling precise scientific selection.

2-Amino-4,4-dimethylpentanoic Acid Quantitative Differentiation: Comparator-Based Evidence for Procurement


2-Amino-4,4-dimethylpentanoic Acid vs. L-Isoleucine: 6-Fold and 24-Fold Enhanced Binding Affinity for Isoleucine 2-Epimerase (LbIleE)

α-Neopentylglycine (2-amino-4,4-dimethylpentanoic acid) exhibits substantially enhanced binding affinity for the active site of Lactobacillus buchneri isoleucine 2-epimerase (LbIleE) compared to the native substrate L-isoleucine and its diastereomer D-allo-isoleucine [1]. This differential recognition is a direct consequence of the compound's unique γ-gem-dimethyl group, which accommodates a hydrophobic pocket in the enzyme.

Enzyme kinetics Antimicrobial target validation Amino acid racemase

2-Amino-4,4-dimethylpentanoic Acid vs. Isoleucine: Differential Catalytic Efficiency (kcat/Km) with Isoleucine 2-Epimerase

Despite enhanced binding affinity, α-neopentylglycine acts as a poor substrate for LbIleE, with significantly reduced catalytic efficiency (kcat/Km) compared to the native substrates [1]. This kinetic bottleneck confirms that the compound's steric bulk impairs the transition state, providing a clear functional distinction.

Enzyme kinetics Catalytic efficiency Substrate specificity

2-Amino-4,4-dimethylpentanoic Acid Weak Inhibition of Isoleucine--tRNA Ligase (IleRS): Ki = 12.5 mM vs. Isoleucine

In contrast to its tight binding to IleE, 2-amino-4,4-dimethylpentanoic acid demonstrates only weak inhibition of Escherichia coli isoleucine--tRNA ligase (IleRS), with a Ki value of 12.5 mM [1]. This value is several orders of magnitude higher (weaker) than that of the native substrate isoleucine and other potent inhibitors, highlighting a stark selectivity profile across homologous enzyme families.

Aminoacyl-tRNA synthetase Enzyme inhibition Antibacterial

2-Amino-4,4-dimethylpentanoic Acid as a Precursor to High-Affinity Endothelin Receptor Ligands

Incorporation of γ-methylleucine (the L-enantiomer of 2-amino-4,4-dimethylpentanoic acid) into peptide analogs of endothelin-1 (ET-1) results in the selective retention of high-affinity binding to ETA and ETB receptors while ablating biological activity [1]. This demonstrates the compound's utility in generating potent, receptor-selective antagonists.

GPCR pharmacology Endothelin receptors Peptide drug discovery

2-Amino-4,4-dimethylpentanoic Acid Optimal Use Cases: Evidence-Based Applications for Sourcing


Probing the Active Site of Isoleucine 2-Epimerase for Antimicrobial Drug Discovery

Use as a high-affinity substrate analog to map the hydrophobic pocket of LbIleE. The compound's 6- and 24-fold enhanced binding affinities over L-isoleucine and D-allo-isoleucine, combined with a 46-fold reduction in catalytic efficiency, make it an ideal tool for structural biology studies and for screening inhibitors that target this enzyme [1]. This application is supported by the quantitative kinetic and binding data in Evidence Items 1 and 2 of Section 3.

Developing Selective Antagonists of Endothelin Receptors ETA and ETB

Incorporate as a key hydrophobic residue in peptide analog synthesis to generate high-affinity, non-agonistic ligands for ETA (IC50 = 0.42-0.70 nM) and ETB (IC50 = 0.17-0.43 nM) receptors [2]. This application leverages the compound's unique ability to maintain receptor engagement while eliminating downstream signaling, a critical feature for cardiovascular and oncology drug development. This is directly supported by Evidence Item 4 in Section 3.

Constructing Negative Controls for Isoleucine--tRNA Ligase (IleRS) Inhibition Assays

Due to its extremely weak inhibition of E. coli IleRS (Ki = 12.5 mM), this compound serves as an ideal negative control or selectivity benchmark when evaluating novel IleRS inhibitors [3]. Its stark contrast in potency (millimolar vs. nanomolar) relative to known inhibitors provides a clear, quantitative baseline for assay validation. This application is directly supported by Evidence Item 3 in Section 3.

Investigating Formate Dehydrogenase Inhibition in Bacterial Systems

Specific diastereomers of this compound have demonstrated inhibitory effects on formate dehydrogenase in organisms such as E. coli, Bacillus megaterium, and Enterobacter cloacae . While quantitative data is limited, this qualitative activity profile warrants its use as a lead-like scaffold for exploring formate dehydrogenase as an antibacterial target. This application is supported by class-level evidence and should be considered exploratory.

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